
Chlorhydrate de 2-(1H-indol-3-yl)-2-méthylpropan-1-amine
Vue d'ensemble
Description
“2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities and are often used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride” is complex, as it includes an indole ring, a methyl group, and an amine group . The indole ring is a key component of the molecule, contributing to its reactivity and biological activity .Applications De Recherche Scientifique
Recherche sur le cancer
Les dérivés de l'indole, y compris le chlorhydrate de 2-(1H-indol-3-yl)-2-méthylpropan-1-amine, ont été largement étudiés pour leur potentiel dans le traitement du cancer. Ils présentent des propriétés qui peuvent inhiber la prolifération des cellules cancéreuses et induire l'apoptose . La capacité du composé à interagir avec diverses cibles biologiques en fait une molécule précieuse dans la synthèse de nouveaux agents anticancéreux.
Activité antimicrobienne
La recherche a montré que les dérivés de l'indole peuvent être efficaces contre une variété d'agents pathogènes microbiens. La flexibilité structurale du this compound permet la synthèse de composés aux propriétés antibactériennes et antifongiques puissantes, cruciales dans le développement de nouveaux antibiotiques .
Traitement du paludisme
Des composés liés au this compound ont été identifiés comme des inhibiteurs potentiels de la falcipaïne-2, une protéase à cystéine essentielle au cycle de vie du parasite du paludisme. Cela en fait des candidats prometteurs pour le développement de médicaments antipaludiques .
Maladies neurodégénératives
Les dérivés de l'indole ont montré un potentiel dans le traitement des maladies neurodégénératives. Ils peuvent moduler les systèmes de neurotransmetteurs et possèdent des effets neuroprotecteurs, bénéfiques dans des conditions telles que la maladie d'Alzheimer et la maladie de Parkinson .
Synthèse organique
Ce composé est utilisé comme unité de construction en synthèse organique, en particulier dans la construction de molécules complexes contenant des cycles indoliques. Sa réactivité permet la formation de diverses structures hétérocycliques, importantes en chimie médicinale .
Science des matériaux
Bien que les applications directes en science des matériaux ne soient pas largement documentées pour ce composé spécifique, les dérivés de l'indole sont connus pour contribuer au développement de semi-conducteurs organiques et d'autres matériaux nouveaux en raison de leur noyau hétérocyclique stable .
Mécanisme D'action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to serotonin receptors, which are crucial for neurotransmission. The compound also interacts with monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. These interactions suggest that 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride could influence neurotransmitter levels and signaling pathways .
Cellular Effects
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving serotonin and dopamine receptors. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride involves several key interactions at the molecular level. It binds to serotonin receptors, leading to changes in receptor conformation and activation of downstream signaling pathways. The compound also inhibits monoamine oxidase enzymes, resulting in increased levels of neurotransmitters such as serotonin and dopamine. These molecular interactions contribute to its overall biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride vary with different dosages in animal models. At low doses, it has been shown to enhance neurotransmitter signaling and improve cognitive function. At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects. Understanding its transport and distribution is essential for predicting its therapeutic potential and side effects .
Subcellular Localization
The subcellular localization of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is critical for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific organelles, such as mitochondria and the endoplasmic reticulum. This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. The subcellular distribution of the compound influences its interactions with biomolecules and its overall biochemical effects .
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.ClH/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11;/h3-7,14H,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKHXRCEFPEPTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CNC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705268 | |
| Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942148-13-2 | |
| Record name | 1H-Indole-3-ethanamine, β,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942148-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




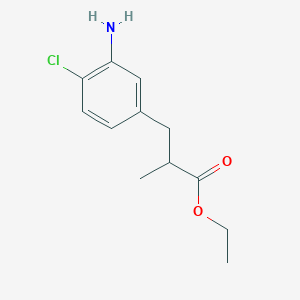
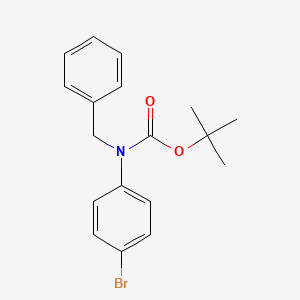
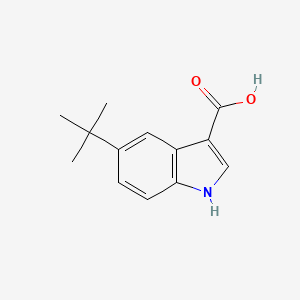
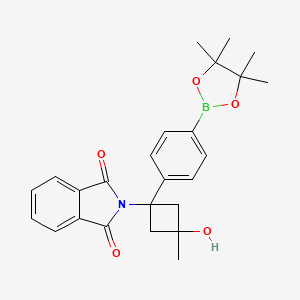
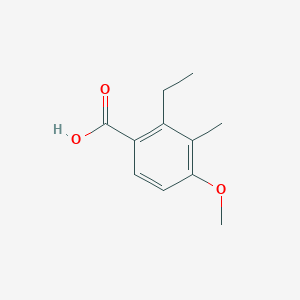
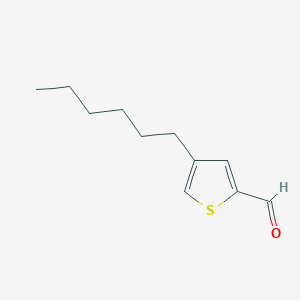

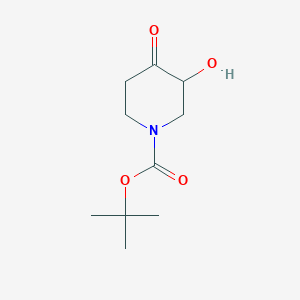
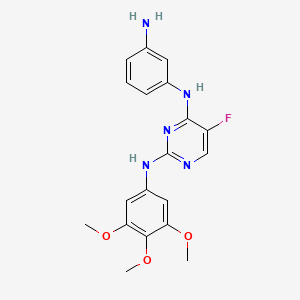
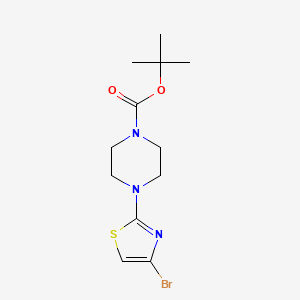
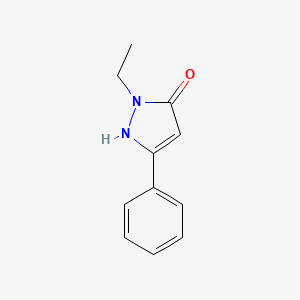
![(1S,3S,6R)-N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B1442419.png)
